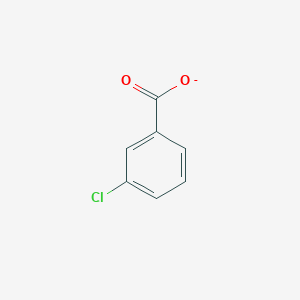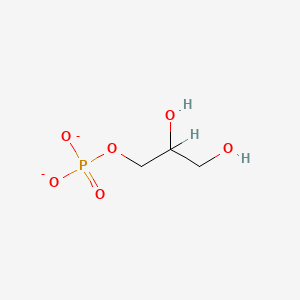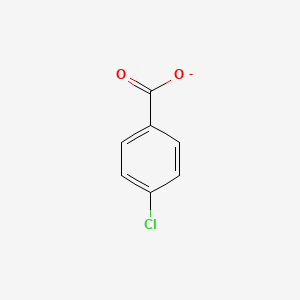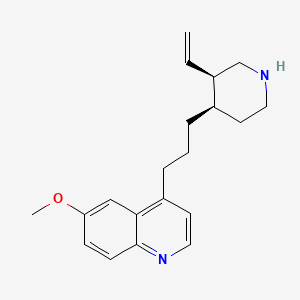
3-Chlorobenzoate
Vue d'ensemble
Description
3-chlorobenzoate is a chlorobenzoate that is the conjugate base of 3-chlorobenzoic acid. It derives from a benzoate. It is a conjugate base of a 3-chlorobenzoic acid.
Applications De Recherche Scientifique
Biodegradation and Environmental Remediation
- 3-Chlorobenzoate (3-CBA) is an environmental pollutant due to its widespread use and persistence. Bacillus sp. OS13 can utilize 3-CBA as a sole carbon and energy source, showing potential for environmental management of 3-CBA contamination (Mulla et al., 2016).
- Rhodococcus opacus strains have been studied for their ability to decompose 3-CBA, providing insights into bioremediation methods for this environmental contaminant (Solyanikova et al., 2019).
Microbial Ecology and Population Dynamics
- Research on the population dynamics of this compound-degrading bacteria in sediments has been conducted to understand their ecological properties and potential use in bioremediation (Bott & Kaplan, 2002).
Chemical Properties and Interactions
- Studies on the crystal structure and interactions of this compound compounds, such as 2-Amino-6-methylpyridinium this compound, provide valuable data on their chemical properties (Thanigaimani et al., 2013).
Molecular Biology and Enzymatic Studies
- The evaluation of enzymes like this compound 1,2-dioxygenase and their inhibition by chlorobenzoates offers insights into the molecular mechanisms involved in the biodegradation of 3-CBA (Emelyanova & Solyanikova, 2019).
Isolation and Characterization of Degrading Bacteria
- Studies have focused on isolating and characterizing bacteria capable of degrading this compound, such as Rhodococcus erythropolis, which is significant for bioremediation strategies in contaminated environments (Qi et al., 2007).
Enhancement of Microbial PCB Dechlorination
- Research indicates that chlorobenzoates, including this compound, enhance microbial polychlorinated biphenyl (PCB) dechlorination, which is crucial for environmental cleanup of PCBs (Cho et al., 2002).
Propriétés
Numéro CAS |
16887-60-8 |
|---|---|
Formule moléculaire |
C7H4ClO2- |
Poids moléculaire |
155.56 g/mol |
Nom IUPAC |
3-chlorobenzoate |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)/p-1 |
Clé InChI |
LULAYUGMBFYYEX-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(=O)[O-] |
Synonymes |
3-chlorobenzoate 3-chlorobenzoic acid m-chlorobenzoic acid meta-chlorobenzoate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B1228804.png)
![N-[[4-(dimethylamino)phenyl]methyl]-1-ethyl-5-benzimidazolamine](/img/structure/B1228805.png)
![Dimethyl 5-{3-[2-(4-methylbenzoyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}isophthalate](/img/structure/B1228810.png)


![1-[(2-Methylpropylamino)methylidene]-3-nitro-6,7,8,9-tetrahydrodibenzofuran-2-one](/img/structure/B1228813.png)

![N-(1,3-benzodioxol-5-yl)-6-chloro-2-(2-pyridinyl)-3-imidazo[1,2-a]pyridinamine](/img/structure/B1228816.png)




![5-(4-fluorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B1228828.png)
![16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1228830.png)
